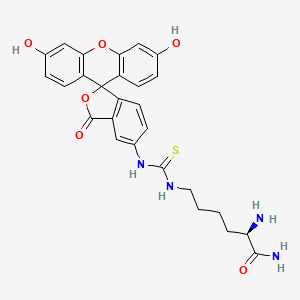

Fdl-NH2

Description

The application of chemical probes to interrogate biological systems has a rich history, dating back to the 19th century when chemical dyes were first used to visualize bacterial structures. wikipedia.org In contemporary chemical biology, fluorescent probes are widely employed for bacterial imaging and phenotypic analysis due to the versatility and ease of use of fluorescence as a detection modality. wikipedia.org These probes allow for the study of bacterial morphology, formation, and growth by labeling key cellular components. fishersci.co.uk

Fluorescent D-amino acids (FDAAs) are a class of metabolic probes that have gained prominence for their ability to label bacterial peptidoglycan (PG), an essential component of the bacterial cell wall. fishersci.co.ukwikipedia.org FDAAs are incorporated into the PG layer during cell wall synthesis, providing a means to visualize sites of active growth. fishersci.co.ukwikipedia.org

Despite the utility of early FDAAs, limitations existed. For instance, probes like fluorescein-D-lysine (FDL) showed poor labeling efficiency in Bacillus subtilis unless specific cell wall hydrolases, such as DacA, were absent. fishersci.cauni.lumims.com This requirement for genetic manipulation could perturb natural peptidoglycan processing, limiting the application of such probes in wild-type strains. fishersci.cauni.lumims.com

This challenge provided the rationale for developing improved fluorescent probes. The bacterial peptidoglycan biosynthetic pathway exhibits a degree of tolerance towards the incorporation of various D-amino acids. fishersci.co.ukwikipedia.org Building on this understanding, researchers hypothesized that modifying the D-amino acid structure could lead to probes with enhanced incorporation efficiency or reduced susceptibility to removal by endogenous enzymes. fishersci.cauni.lu This led to the development of fluorescent D-amino carboxamide probes, designed to overcome the limitations of earlier D-amino acid-based probes. fishersci.cauni.lumims.com

The use of amino acid analogs as biological tools has evolved significantly over time. Initially, synthetic analogs of natural amino acids were used in auxotrophic approaches to study protein synthesis. fishersci.ca The ability to incorporate unnatural amino acids into bacterial peptidoglycan as molecular probes represents a more recent advancement. ontosight.ai The historical perspective highlights a continuous effort to expand the chemical repertoire available for biological studies, moving from simple dyes to sophisticated targeted probes that can provide insights at a molecular level. wikipedia.orgfishersci.co.uk

Fdl-NH2 is an example of a fluorescent D-amino carboxamide probe developed to improve upon existing FDAAs. It was prepared by conjugating fluorescein (B123965) to D-Lysine carboxamide. fishersci.cauni.lumims.com This modification aimed to enhance the probe's incorporation into peptidoglycan, particularly in organisms like B. subtilis, without the need for genetic modifications that affect cell wall hydrolases. fishersci.cauni.lumims.com

Detailed research findings have demonstrated the effectiveness of this compound. Studies comparing this compound (probe 4) with FDL (probe 3) in wild-type B. subtilis showed that this compound efficiently labeled both new septa and the cylindrical walls of the cells, while FDL labeled the cells inefficiently. fishersci.cauni.lumims.com Notably, this compound provided strong labeling even at concentrations as low as 10 μM. fishersci.cauni.lumims.com

The improved performance of this compound is attributed to its enhanced incorporation into the peptidoglycan by bacterial transpeptidases. Research has shown that B. subtilis transpeptidases (specifically PBP1) can incorporate D-amino carboxamides, whereas Escherichia coli transpeptidases (PBP1A) discriminate against these substrates. fishersci.cauni.lumims.com This difference in substrate specificity highlights the potential of D-amino carboxamide probes for studying peptidoglycan synthesis in various bacterial species, including pathogenic bacteria that contain amidated m-DAP in their peptidoglycan, such as Mycobacterium tuberculosis and Corynebacterium diphtheriae. fishersci.cauni.lu

Further analysis using LC/MS demonstrated that D-phenylalanine carboxamide (D-Phe-NH2), another D-amino carboxamide, was incorporated exclusively at the fifth position of the stem peptide in B. subtilis peptidoglycan, similar to D-amino acids, but at significantly higher levels. fishersci.cauni.lumims.com This finding supports the notion that D-amino carboxamides are efficiently incorporated into the growing peptidoglycan chain.

The comparative labeling efficiency of FDL and this compound in B. subtilis can be summarized as follows:

| Probe | Concentration | Labeling Efficiency in Wild-type B. subtilis |

| FDL | 100 μM | Inefficient |

| This compound | 100 μM | Efficient (labels septa and cylindrical walls) fishersci.cauni.lumims.com |

| This compound | 10 μM | Strong labeling |

This data underscores the advantage of using this compound for imaging cell wall synthesis in B. subtilis without the need for dacA deletion mutations that can alter peptidoglycan processing. fishersci.cauni.lumims.com

Structure

3D Structure

Properties

Molecular Formula |

C27H26N4O6S |

|---|---|

Molecular Weight |

534.6 g/mol |

IUPAC Name |

(2R)-2-amino-6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanamide |

InChI |

InChI=1S/C27H26N4O6S/c28-21(24(29)34)3-1-2-10-30-26(38)31-14-4-7-18-17(11-14)25(35)37-27(18)19-8-5-15(32)12-22(19)36-23-13-16(33)6-9-20(23)27/h4-9,11-13,21,32-33H,1-3,10,28H2,(H2,29,34)(H2,30,31,38)/t21-/m1/s1 |

InChI Key |

RNFKNXPZRREPOQ-OAQYLSRUSA-N |

Isomeric SMILES |

C1=CC2=C(C=C1NC(=S)NCCCC[C@H](C(=O)N)N)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |

Canonical SMILES |

C1=CC2=C(C=C1NC(=S)NCCCCC(C(=O)N)N)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of Fdl Nh2

Interactions with Bacterial Peptidoglycan Biosynthesis Machinery

Bacterial peptidoglycan is a vital structural component of the cell wall, providing rigidity and protection against osmotic lysis. wikipedia.org Its biosynthesis involves a complex series of enzymatic reactions, culminating in the cross-linking of glycan strands by transpeptidases. nih.gov Fdl-NH2 interacts with this machinery by mimicking natural D-amino acid substrates, enabling its integration into the growing peptidoglycan polymer. nih.govciteab.com

Mechanism of Incorporation into the Cell Wall Polymer

The incorporation of D-amino acids and their analogs, such as this compound, into bacterial peptidoglycan is primarily mediated by the transpeptidation activity of Penicillin-Binding Proteins (PBPs) and L,D-transpeptidases. These enzymes are responsible for forming the peptide cross-links that provide structural integrity to the peptidoglycan mesh. nih.gov this compound is incorporated into nascent peptidoglycan chains through enzymatic reactions that recognize it as a substrate analog. nih.govciteab.com This process involves the formation of a covalent bond between the incorporated probe and the peptidoglycan stem peptide.

Position-Specific Integration within Peptidoglycan Stem Peptides

Research using D-amino acid analogs, including D-amino carboxamides like D-Phe-NH2, has shown that these compounds are typically incorporated at the fifth position of the peptidoglycan stem peptide. nih.govciteab.com This position is normally occupied by a terminal D-alanine residue, which is the target for transpeptidation reactions. nih.gov While studies directly confirming the precise integration position of this compound are limited in the provided context, by analogy with related D-amino carboxamides, it is highly probable that this compound is also incorporated at this terminal position during peptidoglycan synthesis. nih.govciteab.com This site-specific incorporation allows this compound to serve as a marker for sites of active transpeptidation.

Enzymatic Interactions with Penicillin-Binding Proteins (PBPs)

Penicillin-Binding Proteins (PBPs) are key bacterial enzymes involved in the final stages of peptidoglycan synthesis, possessing both transglycosylase and transpeptidase activities. nih.gov The transpeptidase activity is particularly relevant to this compound incorporation, as it catalyzes the cross-linking of peptidoglycan strands and the incorporation of D-amino acids. nih.gov

Substrate Recognition and Specificity of Transpeptidases (TPs)

Bacterial transpeptidases exhibit substrate specificity that governs which D-amino acids or analogs they can incorporate into peptidoglycan. nih.govciteab.com This specificity is influenced by the structure of the incoming amino acid or carboxamide and the active site characteristics of the specific PBP. nih.govciteab.com this compound, being a D-amino carboxamide with a bulky fluorescein (B123965) tag appended to D-Lysine carboxamide, interacts with the active sites of these transpeptidases. nih.govciteab.com The efficiency and extent of its incorporation are dependent on how well its structure is recognized and accommodated by the enzyme compared to the natural D-alanine substrate. nih.govciteab.com

Differential Incorporation by Bacterial PBP Homologs (e.g., E. coli PBP1A vs. B. subtilis PBP1)

Studies comparing the activity of different bacterial PBP homologs have revealed significant differences in their ability to incorporate D-amino carboxamides. For instance, experiments comparing Escherichia coli PBP1A and Bacillus subtilis PBP1 demonstrated a clear differential specificity. nih.govciteab.com E. coli PBP1A was shown to incorporate D-Phenylalanine but not D-Phenylalanine carboxamide (D-Phe-NH2). nih.govciteab.com In contrast, B. subtilis PBP1 incorporated both D-Phenylalanine and D-Phenylalanine carboxamide. nih.govciteab.com

This differential incorporation suggests that the transpeptidase domain of E. coli PBP1A discriminates against carboxamide substrates, whereas B. subtilis PBP1 does not. nih.govciteab.com These findings, derived from experiments with D-Phe-NH2, are highly relevant to understanding this compound, as it is also a D-amino carboxamide. The ability of this compound to effectively label B. subtilis cell walls nih.govciteab.com suggests that B. subtilis PBPs, similar to B. subtilis PBP1, are capable of incorporating D-amino carboxamides. This differential activity highlights the varying substrate specificities among PBPs from different bacterial species and provides a basis for using this compound to study peptidoglycan synthesis in specific organisms.

| PBP Homolog | D-Phenylalanine Incorporation | D-Phenylalanine Carboxamide (D-Phe-NH2) Incorporation |

| E. coli PBP1A | Yes | No |

| B. subtilis PBP1 | Yes | Yes |

Data based on observations with D-Phenylalanine and D-Phenylalanine carboxamide, related to this compound activity. nih.govciteab.com

Influence on Cellular Processes Beyond Primary Target Engagement

While the primary interaction of this compound is with the peptidoglycan biosynthesis machinery, particularly PBPs, its incorporation into the cell wall can influence cellular processes. As a fluorescent probe, this compound allows for the visualization of active cell wall synthesis sites, including new septa and the cylindrical walls of growing bacteria. nih.govciteab.com This visualization provides a direct method to observe bacterial growth and morphogenesis in real-time.

Potential Modulation of Secondary Metabolic Pathways

Information specifically detailing the direct modulation of secondary metabolic pathways by this compound is limited within the provided research. Secondary metabolites are compounds produced by organisms that are not essential for their primary growth, development, or reproduction but often play a role in ecological interactions. nih.govuni.lu Examples include antibiotics, pigments, and signaling molecules. While this compound interacts with cellular metabolic processes, its documented function centers on its incorporation into peptidoglycan during bacterial cell wall synthesis. wikipedia.org Peptidoglycan synthesis is typically considered a primary metabolic pathway, crucial for bacterial survival. The use of this compound as a fluorescent D-amino carboxamide probe allows for the visualization and study of this essential process. wikipedia.org The higher incorporation levels of D-Phe-NH2 compared to D-Phe in peptidoglycan suggest that the amide modification influences its integration into the cell wall structure. wikipedia.org However, this interaction represents participation in, and serving as a marker for, primary metabolism rather than the modulation of secondary metabolic pathways.

Biological Target Identification and Characterization Through Fdl Nh2

Direct Identification of Peptidoglycan Synthesizing Enzymes

Fdl-NH2 facilitates the direct identification of enzymes involved in peptidoglycan synthesis by acting as a substrate analog that is incorporated into the peptidoglycan structure. Studies have shown that fluorescent D-amino carboxamide probes like this compound can label bacterial peptidoglycan (PG) in vivo fishersci.co.ukfishersci.fi. Specifically, this compound has been observed to be incorporated at the fifth position of the stem peptide in Bacillus subtilis fishersci.fi. This incorporation is mediated by bacterial transpeptidases, also known as Penicillin-Binding Proteins (PBPs), which are key enzymes responsible for the cross-linking of peptidoglycan strands nih.govuni.luontosight.ai. By visualizing the localization of the fluorescent this compound within the cell wall using fluorescence microscopy, researchers can infer the activity and location of these peptidoglycan synthesizing enzymes during bacterial growth and division fishersci.co.ukfishersci.fi. The efficient labeling observed with this compound, even at low concentrations, highlights its utility in directly probing these enzymatic activities without requiring genetic modifications that might perturb peptidoglycan processing fishersci.co.ukfishersci.fi.

Elucidation of Enzyme Substrate Preferences and Kinetics

Chemical probes like this compound can be employed in enzyme kinetics studies to elucidate the substrate preferences and kinetic parameters of peptidoglycan synthesizing enzymes. Enzyme kinetics involves measuring the rate of enzyme-catalyzed reactions as a function of substrate concentration to determine parameters such as the Michaelis constant (Km) and the maximum reaction rate (Vmax) uni.lu. The specificity constant (kcat/Km) is a common measure for evaluating enzyme substrate preferences fishersci.co.uk. By using this compound and related D-amino acid derivatives as substrates or competitors in in vitro enzymatic assays with purified peptidoglycan synthesizing enzymes (such as PBPs), researchers can assess how readily these enzymes utilize or interact with the probe compared to their natural substrates. While specific detailed kinetic data for this compound itself were not extensively detailed in the consulted sources, the principle involves measuring the rate of this compound incorporation into peptidoglycan precursors or its effect on the transpeptidation reaction rate. Variations in pH and temperature are known to affect enzyme kinetics, and optimizing these conditions is crucial for accurate measurements nih.gov. Comparing the kinetic parameters obtained with this compound to those of natural D-amino acid substrates can provide insights into the enzyme's active site characteristics and substrate specificity.

Assessment of Probe Affinity and Selectivity for Biological Targets

Assessing the affinity and selectivity of this compound for its biological targets, primarily peptidoglycan synthesizing enzymes, is critical for interpreting labeling results and ensuring that the observed fluorescence corresponds to specific enzymatic activity. High-affinity interactions are necessary for targeted probes to effectively bind their intended targets wikidata.org. The differential labeling efficiency of this compound compared to related probes, such as FDL, as observed in studies, provides insights into its selectivity fishersci.co.ukfishersci.fi. For instance, this compound demonstrated significantly better labeling of B. subtilis PG compared to FDL and showed differential incorporation patterns in E. coli fishersci.co.ukfishersci.fi. This suggests that the structural differences between this compound and FDL influence their recognition and processing by the transpeptidases in different bacterial species. Evaluating selectivity against a panel of related enzymes, including different classes of PBPs and other enzymes involved in cell wall metabolism, helps to understand potential off-target interactions nih.gov. Methods such as competition assays, where this compound competes with natural substrates or known inhibitors for enzyme binding, can be used to quantify its affinity and selectivity.

Structure Activity Relationship Sar Studies of Fdl Nh2 Derivatives

Impact of Fluorescent Moiety on Biological Activity and Cell Permeation

The fluorescent moiety in Fdl-NH2 is crucial for its detection and imaging capabilities. This compound is synthesized by appending fluorescein (B123965) to D-Lysine carboxamide acs.org. Fluorescein is a commonly used fluorophore in biological research due to its favorable photophysical properties, including high quantum yield and appropriate excitation and emission wavelengths for fluorescence microscopy thermofisher.com.

The fluorescent moiety's properties, such as size, charge, and lipophilicity, can significantly impact the probe's ability to permeate bacterial cell membranes and access the sites of peptidoglycan synthesis. While specific data on the direct impact of the fluorescein moiety on this compound cell permeation is not extensively detailed in the provided search results, studies on related fluorescent D-amino acids (FDAAs) highlight the importance of molecular weight for passage through the outer membrane of Gram-negative bacteria . FDAAs generally have low molecular weights, which contributes to their broad applicability in labeling diverse bacterial species . The conjugation of a fluorophore like fluorescein to the D-amino acid backbone is essential for visualization, but the choice and properties of the fluorophore are critical considerations in the rational design of such probes to balance fluorescence properties with cell permeability and specificity.

Modifications of the D-Amino Acid and Carboxamide Functionality

Modifications to the D-amino acid and the presence or absence of the carboxamide functionality are key aspects investigated in the SAR of this compound derivatives. This compound is based on D-Lysine carboxamide, while a related probe, FDL, is based on D-Lysine acs.org. Both are fluorescent D-amino acids (FDAAs) iu.edu.

Research comparing this compound and FDL has shown differences in their incorporation into bacterial peptidoglycan. For instance, studies in E. coli demonstrated that the bacterial penicillin-binding protein (PBP) 1A could incorporate D-amino acids like D-Phe but not D-Phe carboxamide (D-Phe-NH2) into synthetic peptidoglycan in vitro acs.org. In contrast, B. subtilis PBP1 could incorporate both D-Phe and D-Phe-NH2 acs.org. This suggests that the carboxamide modification can influence the recognition and incorporation efficiency by bacterial enzymes involved in peptidoglycan synthesis, and this effect can be species-specific acs.org.

Furthermore, the presence of the carboxamide group in this compound may offer advantages for imaging in certain bacterial species. For example, this compound was suggested to be preferable for imaging cell wall synthesis in E. coli as it did not require mutations (e.g., dacA deletion) that perturb peptidoglycan processing, unlike some other D-amino acid probes acs.org. This indicates that the carboxamide modification can influence how the probe interacts with the bacterial cell wall synthesis machinery in complex cellular environments.

The nature of the D-amino acid itself also plays a significant role. FDAAs are designed to mimic the terminal D-amino acids of the peptidoglycan precursor, allowing for their incorporation into the growing cell wall iu.edunih.gov. Different D-amino acids conjugated to fluorophores have been developed, such as those based on D-alanine (e.g., HADA, NADA) and D-lysine (e.g., FDL, TDL) iu.edu. The specific D-amino acid backbone influences the probe's recognition and incorporation by different bacterial transpeptidases iu.edunih.gov.

Correlation between Molecular Features and Probe Efficacy in Cellular Labeling

The efficacy of this compound and its derivatives in cellular labeling is a direct consequence of their molecular features, including the fluorescent moiety, the D-amino acid, and the carboxamide functionality. Probe efficacy is generally assessed by the intensity and specificity of the observed fluorescence signal, reflecting the amount of probe incorporated into the bacterial cell wall and the signal-to-noise ratio iu.edu.

Comparative studies, such as those between this compound and FDL, provide insights into this correlation. The observation that this compound can label peptidoglycan in E. coli without requiring specific mutations, unlike FDL in some contexts, suggests that the carboxamide group enhances the probe's ability to be incorporated via specific enzymatic pathways or improves its interaction with the cell wall structure under certain conditions acs.org.

The efficiency of labeling and the signal-to-noise ratio can be strongly dependent on the nature of the probe, its concentration, and the incubation conditions iu.edu. While HADA, an FDAA based on D-alanine, is noted for its reproducible and robust labeling across various bacterial species, FDL (based on D-lysine) also demonstrates utility iu.edu. This highlights that the choice of the D-amino acid backbone, in conjunction with the fluorescent reporter and any additional modifications like the carboxamide, collectively determines the probe's efficacy in labeling the peptidoglycan of different bacterial species. The ability of FDAAs to be covalently incorporated into peptidoglycan contributes to stable labeling, which is essential for effective imaging of bacterial growth iu.edu.

Rational Design Principles for Enhanced Probe Performance

Rational design principles for enhancing the performance of this compound-like probes are guided by the understanding gained from SAR studies. The goal is to optimize properties such as cell permeability, specificity for peptidoglycan incorporation, fluorescence intensity, and photostability.

Based on the research, key design principles include:

Optimizing the Fluorescent Moiety: Selecting fluorophores with appropriate excitation/emission spectra for desired imaging applications, high brightness, and good photostability is crucial thermofisher.comiu.edu. The size and charge of the fluorophore should also be considered to ensure efficient cell permeability, particularly for Gram-negative bacteria with outer membranes .

Tailoring the D-Amino Acid Backbone: The choice of the D-amino acid influences recognition and incorporation by bacterial transpeptidases acs.orgiu.edunih.gov. Rational design may involve exploring different D-amino acids to target specific bacterial species or enzymatic pathways.

Modifying the C-terminus (Carboxamide): The presence or absence and nature of the C-terminal modification, such as the carboxamide in this compound, can significantly impact incorporation efficiency and potentially bypass the need for specific genetic modifications in the target bacteria acs.org. Further modifications to the carboxamide or the introduction of other functional groups at the C-terminus could be explored to fine-tune properties like lipophilicity, which can affect membrane penetration biosynth.comnih.gov.

Introducing Linkers: While not explicitly detailed for this compound in the provided results, linkers between the fluorophore and the D-amino acid backbone can be used in probe design to optimize the spatial separation between the two components, potentially influencing incorporation efficiency or reducing steric hindrance biosynth.com.

Considering Bioorthogonality: For multi-component labeling strategies, incorporating bioorthogonal handles allows for subsequent labeling with fluorescent reporters or other tags, providing flexibility and potentially reducing background fluorescence .

By systematically modifying these structural elements and evaluating their impact on probe performance in relevant biological systems, researchers can rationally design this compound derivatives and other FDAAs with enhanced properties for specific imaging applications in bacterial cell wall research.

Advanced Analytical and Imaging Applications in Fdl Nh2 Research

High-Resolution Fluorescence Microscopy for Cell Wall Visualization

High-resolution fluorescence microscopy is a primary technique used with Fdl-NH2 to visualize bacterial cell wall synthesis. This method allows researchers to observe the spatial distribution of newly synthesized peptidoglycan within live bacterial cells acs.orgnih.govepfl.ch. The fluorescence emitted by the fluorescein (B123965) component of this compound enables direct imaging of the sites where the probe has been incorporated into the growing cell wall acs.org.

Spatial and Temporal Dynamics of Peptidoglycan Synthesis

This compound facilitates the study of the spatial and temporal dynamics of peptidoglycan synthesis. By introducing the fluorescent probe to growing bacterial cultures, researchers can observe where and when new peptidoglycan is being laid down acs.orgnih.gov. This provides crucial information about the growth patterns of different bacterial species. For instance, studies using fluorescent D-amino acids (FDAAs), including probes similar in application to this compound, have revealed distinct labeling patterns in various bacteria, indicating diverse modes of growth and PG insertion nih.gov. Pulse-chase experiments with such probes allow for the real-time tracking of new PG incorporation during growth nih.gov.

Imaging New Septa and Cylindrical Cell Walls

This compound is particularly effective in imaging both new septa formation and the synthesis occurring along the cylindrical walls of bacterial cells acs.orgacs.org. In Bacillus subtilis, this compound has been shown to efficiently label these distinct regions of cell wall synthesis acs.orgacs.org. This allows for detailed visualization of cell division planes (septa) and the elongation of the cell body, providing insights into the coordination of these processes with peptidoglycan synthesis acs.org.

Liquid Chromatography-Mass Spectrometry (LC/MS) for Incorporation Analysis

Liquid Chromatography-Mass Spectrometry (LC/MS) is employed to analyze the incorporation of this compound into peptidoglycan acs.orgacs.orgnih.gov. This technique allows for the identification and quantification of peptidoglycan fragments containing the incorporated probe after enzymatic digestion of the cell wall acs.orgacs.org. LC/MS analysis can determine the specificity of this compound incorporation, such as its preferential insertion at specific positions within the peptidoglycan stem peptide acs.org.

For example, LC/MS analysis has demonstrated that D-amino carboxamides like D-Phe-NH2 are incorporated at the fifth position of the stem peptide in B. subtilis, similar to D-amino acids, but at higher levels acs.org. This type of analysis confirms that this compound is actively integrated into the peptidoglycan structure by bacterial cell wall synthesis machinery acs.org.

Spectroscopic Techniques for Probe Characterization within Biological Contexts

Spectroscopic techniques play a role in characterizing this compound and its behavior within biological contexts. While specific detailed studies on this compound using a wide range of spectroscopic methods in biological settings are not extensively detailed in the provided search results, general principles of applying spectroscopy to biological probes are relevant. Techniques such as fluorescence spectroscopy can be used to assess the probe's fluorescence properties, including excitation and emission spectra, quantum yield, and photostability, within the complex environment of a bacterial cell wall mdpi.comfrontiersin.org. Changes in these properties upon incorporation can provide information about the probe's local environment and interaction with peptidoglycan mdpi.com.

Other spectroscopic methods, such as Nuclear Resonance Vibrational Spectroscopy (NRVS) or Raman spectroscopy, although not specifically mentioned for this compound in the search results, are broadly used to investigate the vibrational modes and structural details of molecules in biological systems and could potentially be applied to further characterize the probe's integration and conformation within the peptidoglycan matrix nih.govacs.org.

Integration with Bio-orthogonal Chemistry for Multimodal Labeling Strategies

The integration of this compound with bio-orthogonal chemistry offers potential for multimodal labeling strategies osti.govethz.chbiorxiv.orgnih.gov. Bio-orthogonal chemistry involves highly selective chemical reactions that can occur within living systems without interfering with native biochemical processes ethz.chnih.gov. While this compound itself is a fluorescent probe directly incorporated into peptidoglycan, its structure could potentially be modified or used in conjunction with bio-orthogonal handles to attach additional labels or functionalities.

For instance, a modified this compound probe containing a bio-orthogonal functional group (e.g., an azide (B81097) or alkyne) could be incorporated into the cell wall nih.gov. Subsequently, a secondary probe carrying a complementary bio-orthogonal handle (e.g., a cyclooctyne (B158145) or tetrazine) and a different label (e.g., a different fluorophore, an affinity tag, or an electron microscopy tag) could be attached via a bio-orthogonal reaction ethz.chbiorxiv.org. This approach would enable simultaneous visualization of peptidoglycan synthesis with multiple imaging modalities or allow for enrichment and further biochemical analysis of the labeled cell wall components biorxiv.org. Such multimodal strategies could provide a more comprehensive understanding of peptidoglycan synthesis and its interactions with other cellular components biorxiv.org.

Computational Chemistry and Molecular Modeling of Fdl Nh2 Interactions

Molecular Docking and Dynamics Simulations for Protein-Ligand Binding

Molecular docking and molecular dynamics simulations are widely used computational techniques to study the binding of small molecules, such as Fdl-NH2, to target proteins like PBPs. These methods provide insights into the preferred binding poses, conformational changes upon binding, and the stability of the protein-ligand complex. While specific detailed results for this compound from these types of simulations were not found in the provided search snippets, the application of these methods is highly relevant given this compound's known interaction with PBPs involved in bacterial cell wall synthesis.

Elucidation of this compound Binding Modes to PBPs

Molecular docking simulations can predict how this compound might orient and bind within the active site of various PBPs. By exploring different possible binding poses, these simulations can help identify the key residues in the PBP that interact with this compound through hydrogen bonds, hydrophobic contacts, and electrostatic interactions. This information is vital for understanding the molecular basis of this compound's recognition by PBPs. Although specific binding modes for this compound to particular PBPs were not detailed in the search results, studies on related processes like peptidoglycan cross-linking have utilized computational modeling, highlighting the applicability of these techniques in this area.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, can provide detailed information about the electronic structure, charge distribution, and reactivity of this compound. These calculations can help understand the chemical properties of this compound that govern its interaction with the active site of PBPs, particularly the nucleophilic attack by the active-site serine residue of many PBPs on the substrate or probe. Properties such as partial charges, frontier molecular orbitals (HOMO and LUMO), and electrostatic potentials can be calculated to understand the molecule's susceptibility to nucleophilic or electrophilic attack and its ability to form various types of interactions. While specific quantum chemical data for this compound were not presented in the search results, such calculations would be instrumental in complementing the insights gained from molecular docking and dynamics by providing a deeper understanding of the chemical forces at play during binding and potential reaction.

Pharmacophore Modeling and Ligand-Based Design for this compound Analogs

Pharmacophore modeling involves identifying the essential features of a molecule (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged regions) that are necessary for its biological activity or binding to a target. A pharmacophore model based on this compound could represent the key features required for recognition by PBPs. This model could then be used in ligand-based drug design to search for or design novel this compound analogs with potentially improved binding affinity, specificity, or other desirable properties as probes or potential inhibitors. Although the provided search results did not detail pharmacophore modeling studies specifically for this compound, this approach is commonly applied in the design and optimization of molecules targeting protein binding sites.

Predictive Modeling of Probe Efficacy and Specificity based on Molecular Features

Integrating information from molecular docking, dynamics, and quantum chemical calculations allows for the development of predictive models relating the molecular features of this compound and its potential analogs to their efficacy and specificity as PBP probes. Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models can be built using computed molecular descriptors and experimental data (such as labeling efficiency or binding constants, if available). These models can help predict how modifications to the this compound structure might impact its interaction with PBPs and its performance as a probe, guiding the rational design of improved fluorescent probes for studying bacterial cell wall synthesis. The search results highlight this compound's efficient labeling capabilities, suggesting that computational modeling could be used to understand which molecular features contribute to this efficacy and specificity.

Fdl Nh2 As a Chemical Probe for Fundamental Biological Research

Tool for Studying Bacterial Cell Wall Biosynthesis and Remodeling Dynamics

Fdl-NH2, like other FDAAs, functions as a chemical probe by mimicking the D-amino acids naturally incorporated into bacterial peptidoglycan. nih.govacs.orgrsc.org These probes are actively incorporated into the growing PG structure by the bacterial cell wall synthesis machinery, specifically transpeptidases. acs.orgnih.gov This metabolic labeling process allows for the visualization of sites of active PG synthesis in live bacterial cells. nih.govrsc.orgmdpi.com By observing the spatial and temporal incorporation of this compound, researchers can gain insights into how the bacterial cell wall is built and remodeled during growth and division. nih.govacs.orgnih.govrsc.org

Studies using this compound and related FDAAs have demonstrated their utility across a wide range of bacterial species, including both Gram-negative and Gram-positive bacteria, although permeability can vary depending on the probe and bacterial species. nih.goviu.edunih.govrsc.org For instance, this compound has shown efficient labeling in Bacillus subtilis, a Gram-positive bacterium, labeling both new septa and the cylindrical walls. acs.org The ability to visualize these distinct areas of growth provides direct evidence of the dynamic nature of the bacterial cell wall.

Applications in Investigating Mechanisms of Peptidoglycan Turnover

Peptidoglycan turnover involves the continuous synthesis, degradation, and recycling of PG material, processes essential for cell growth, division, and adaptation. biorxiv.orgbiorxiv.orgfrontiersin.org this compound and other FDAAs serve as valuable tools for investigating the mechanisms underlying PG turnover. Their incorporation into the cell wall is mediated by enzymes involved in PG biosynthesis and remodeling, such as L,D- and D,D-transpeptidases. acs.orgnih.govacs.orgacs.orgresearchgate.net By studying how and where these fluorescent probes are incorporated, researchers can infer the activity and localization of these crucial enzymes. acs.org

Research has shown that the mechanism of FDAA incorporation can differ between bacterial species and even between different probes. nih.govacs.orgacs.org For example, studies comparing this compound (a D-lysine carboxamide derivative) with FDL (Fluorescein-D-lysine) in B. subtilis indicated that this compound was incorporated more efficiently, suggesting differences in how these specific probes are handled by the bacterial enzymes involved in PG processing. acs.org This differential incorporation can be exploited to distinguish between different PG synthesis or modification pathways. acs.org The stability of the incorporated probe within the cell wall is also influenced by peptidoglycan hydrolases, such as carboxypeptidases, which can remove terminal D-amino acids. acs.org Thus, this compound labeling patterns can indirectly report on the activity of these turnover enzymes as well.

Detailed research findings on the incorporation efficiency of this compound compared to other probes highlight its specific advantages in certain bacterial contexts. As shown in one study, this compound demonstrated significantly improved labeling efficiency in B. subtilis compared to FDL. acs.org

| Probe | Bacterial Species | Labeling Efficiency | Notes |

| This compound | B. subtilis | High | Labeled septa and cylindrical walls. acs.org |

| FDL | B. subtilis | Inefficient | Compared to this compound. acs.org |

| FDL | E. coli | Moderate | Permeability limited by outer membrane. nih.gov |

| TDL | E. coli | Poor | Larger size limits permeability. nih.gov |

| TDL | B. subtilis | Prominent | Showed similar patterns to other FDAAs. nih.gov |

This data suggests that the specific chemical structure of this compound, likely a D-lysine carboxamide conjugated to a fluorophore, contributes to its efficient incorporation into B. subtilis peptidoglycan, potentially due to favorable interactions with the enzymatic machinery or reduced susceptibility to removal by hydrolases. acs.org

Contribution to Understanding Bacterial Cell Physiology and Growth

The bacterial cell wall is intimately linked to fundamental aspects of bacterial cell physiology and growth, including determining cell shape, enabling cell division, and resisting internal turgor pressure. nih.govacs.orgiu.edubiorxiv.org By providing a means to visualize where and when new cell wall material is being added, this compound and other FDAAs offer critical insights into these processes. nih.govnih.govrsc.orgmdpi.com

Using FDAA labeling, researchers can observe distinct modes of bacterial growth, such as diffuse peripheral growth or localized septal growth, by tracking the patterns of fluorescence. nih.govmdpi.com This allows for the differentiation of actively growing regions from older cell wall material. mdpi.com Furthermore, variations in labeling intensity can reflect differences in the metabolic activity and growth rate of individual bacterial cells or populations. researchgate.net This capability has been used to study bacterial growth in various environments, including in host organisms. researchgate.net

The application of FDAAs has enabled "virtual time-lapse microscopy" by sequential labeling with different colored probes, providing a chronological record of cell wall synthesis over time in individual cells. nih.gov This level of detail was previously difficult to achieve with traditional methods. The insights gained from such studies contribute significantly to our understanding of how bacteria maintain their shape, divide, and adapt to changing conditions at a single-cell level.

Preclinical Mechanistic Studies of Fdl Nh2 in Relevant Models

In Vitro Cellular Models for Mechanistic Elucidation

In vitro cellular models have been instrumental in understanding the mechanistic actions of Fdl-NH2, particularly concerning its interaction with bacterial peptidoglycan synthesis.

Bacterial Cell Culture Studies (e.g., E. coli, B. subtilis) for Incorporation and Labeling

Studies using bacterial cell cultures, such as Escherichia coli and Bacillus subtilis, have demonstrated the efficient incorporation of fluorescent D-amino acids, including this compound, into the peptidoglycans (PGs) of diverse bacterial species. nih.govwikipedia.org This incorporation occurs at the sites of PG biosynthesis, enabling specific and covalent labeling of bacterial growth. wikipedia.org

Research has shown that this compound effectively labels both new septa and the cylindrical walls of E. coli cells. nih.gov In contrast, fluorescein-D-lysine (FDL), a related probe, labeled E. coli inefficiently. nih.gov Notably, the use of this compound for imaging cell wall synthesis in E. coli does not necessitate mutations that perturb peptidoglycan processing, unlike some other methods. nih.gov Studies with Staphylococcus aureus using FDL have shown fluorescence concentrated at the crosswall, the primary site of PG synthesis. escholarship.org Monitoring fluorescence signals in S. aureus incubated with FDL indicated efficient incorporation and increasing signal intensity over time. escholarship.org

Biochemical Assays for Enzyme Activity and Inhibition Profiling

Biochemical assays have provided insights into the enzymatic basis of this compound incorporation. These studies have focused on the activity of bacterial transpeptidases (TPs), enzymes responsible for the final step of peptidoglycan biosynthesis. nih.govescholarship.org

In vitro experiments have shown that Bacillus subtilis transpeptidases are capable of incorporating D-amino carboxamides, including D-Phe-NH2, into peptidoglycan. nih.gov A comparison of enzyme activity from different bacterial species revealed variations in substrate specificity. E. coli PBP1A incorporated D-Phe but not D-Phe-NH2 in vitro, whereas B. subtilis PBP1 incorporated both D-Phe and D-Phe-NH2. nih.gov This indicates that the substrate scope of these enzymes can differ between species. nih.gov The incorporation of these D-amino carboxamides by transpeptidases occurs at the fifth position of the stem peptide within the peptidoglycan structure. nih.gov While these studies highlight the enzymatic basis for the incorporation of D-amino carboxamides like this compound precursors, detailed biochemical assay data specifically profiling the inhibition of enzymes by this compound itself were not extensively described in the provided search results. General biochemical assays for enzyme activity and inhibition profiling are widely used in research, including for various enzyme classes like proteases and kinases, and face challenges in correlating in vitro findings with in vivo activity. escholarship.orgwikipedia.org

In Vivo Mechanistic Investigations in Preclinical Organisms

In vivo mechanistic investigations involving this compound have primarily focused on its application in live bacterial systems to visualize and study cellular processes.

Animal Models for Studying Cellular Processes (e.g., cell wall synthesis in host-pathogen interactions if relevant to mechanism)

Based on the provided search results, there is limited specific information detailing the use of this compound in animal models to study cellular processes, such as cell wall synthesis within the context of host-pathogen interactions. While animal models are widely used for studying various cellular processes and infectious diseases, the primary reported application of this compound in the provided literature is for in situ labeling of bacteria in culture. nih.govwikipedia.org

Evaluation of Mechanistic Effects on Biological Systems without Therapeutic Intent

The application of this compound for the in situ labeling and imaging of bacterial cell wall synthesis in live bacteria serves as a direct evaluation of mechanistic effects on a biological system (bacterial growth and cell wall dynamics) without therapeutic intent. nih.govwikipedia.org By incorporating into the newly synthesized peptidoglycan, this compound allows researchers to visualize and track the process of cell wall elongation and septation in real-time or through pulse-chase experiments. wikipedia.org The differential incorporation observed in bacterial cell culture studies and the characterization of bacterial transpeptidase activity with D-amino carboxamides contribute to understanding the mechanistic effects of these compounds on the bacterial cell wall synthesis pathway at a biological system level. nih.gov

Metabolic Pathways Influenced by or Interacting with Fdl Nh2

Integration into Amino Acid and Peptide Metabolism

Fdl-NH2 is a fluorescent derivative of a D-amino acid, specifically D-Lysine carboxamide, conjugated with fluorescein (B123965). The synthesis of peptidoglycan involves the incorporation of both L- and D-amino acids into a peptide side chain that is attached to N-acetylmuramic acid (NAM) fishersci.ca. This peptide chain typically consists of alternating L- and D-amino acids.

Research has demonstrated that this compound can be incorporated into the peptidoglycan of Bacillus subtilis, specifically at the fifth position of the stem peptide nih.gov. This position is typically occupied by a D-alanine residue in many bacterial species fishersci.ca. The incorporation of this compound at this site indicates its interaction with the enzymatic machinery responsible for adding D-amino acids and assembling the peptide side chain during PG synthesis.

Studies comparing the incorporation of D-Phenylalanine (D-Phe) and D-Phenylalanine carboxamide (D-Phe-NH2) into B. subtilis peptidoglycan showed that D-Phe-NH2 was incorporated at much higher levels than D-Phe nih.gov. This suggests that the carboxamide modification, similar to that in this compound (D-Lys carboxamide), may influence the efficiency of incorporation by bacterial enzymes involved in peptide metabolism within the context of cell wall synthesis. The incorporation process itself represents an integration of this modified amino acid derivative into the bacterium's metabolic flow directed towards cell wall construction.

Pathways Modulated by this compound Activity on Cell Wall Synthesis

This compound acts as a reporter molecule for the activity of enzymes involved in the terminal steps of peptidoglycan synthesis, particularly transpeptidases, which are a type of penicillin-binding protein (PBP) nih.gov. These enzymes are responsible for cross-linking the peptide side chains of adjacent glycan strands, a critical step for the structural integrity of the cell wall fishersci.ca.

The incorporation of this compound into the peptidoglycan occurs at the sites of active cell wall synthesis, including new septa and the cylindrical walls of growing bacterial cells nih.gov. By becoming covalently linked to the PG meshwork, the fluorescent tag allows for the visualization of these synthesis zones using fluorescence microscopy nih.gov.

Comparative studies have shown differences in how different bacterial species' enzymes handle D-amino carboxamides. For instance, Escherichia coli PBP1A incorporated D-Phe but not D-Phe-NH2 in vitro, while B. subtilis PBP1 incorporated both nih.gov. This highlights that the specific enzymatic pathways and their substrate preferences within different bacteria modulate the incorporation of compounds like this compound and its analogs. The efficient labeling by this compound in B. subtilis suggests a favorable interaction with the PG synthesis machinery in this organism, making it a valuable tool for studying the spatial and temporal dynamics of cell wall assembly. nih.gov

The use of this compound for imaging cell wall synthesis may be preferable in some cases as it does not require genetic mutations that can perturb peptidoglycan processing, unlike some other probes. nih.gov

Impact on Bacterial Bioenergetics and Growth Dynamics

The synthesis of peptidoglycan is an energy-intensive process that is tightly linked to bacterial growth and division wikipedia.org. While this compound is primarily utilized as a probe to observe these processes, its incorporation into the cell wall inherently interacts with the bacterium's metabolic resources and machinery involved in growth.

This compound efficiently labels actively growing cells and areas of new cell wall synthesis, such as septa nih.gov. This indicates that its incorporation is dependent on the ongoing metabolic activity and bioenergetic status that supports cell wall elongation and division. Bacterial growth dynamics, including growth rate and cell cycle progression, are intimately connected to the rate of cell wall synthesis wikipedia.orgfishersci.co.ukuni.luuni.lu. By visualizing where and when this compound is incorporated, researchers can infer information about the underlying growth dynamics and the spatial regulation of cell wall assembly.

Investigation of Potential Metabolic Bypass Mechanisms

Based on the available search results, there is no direct information detailing the investigation of potential metabolic bypass mechanisms specifically in relation to the interaction of this compound with bacterial cells. The research primarily describes this compound as a tool to study the standard peptidoglycan synthesis pathway and its variations across different bacterial species (e.g., differences in Lipid II amidation and PBP substrate specificity) nih.gov.

While bacteria can exhibit metabolic flexibility and adaptation, including the utilization of alternative pathways under stress or nutrient limitation fishersci.senih.gov, the provided literature does not indicate that this compound or its interaction with cell wall synthesis enzymes triggers or is affected by such bypass mechanisms. The discussion revolves around the probe's incorporation into the existing PG synthesis machinery rather than the bacterium developing alternative metabolic routes to circumvent this interaction.

Q & A

Q. What are the key considerations for designing a reproducible synthesis protocol for Fdl-NH₂?

To ensure reproducibility, researchers should:

- Document reaction parameters (temperature, solvent, stoichiometry) and purification methods (e.g., column chromatography, recrystallization) in detail .

- Include control experiments to verify the absence of side reactions, such as by-products detected via HPLC or TLC .

- Validate purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS), cross-referencing spectral data with known standards .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing Fdl-NH₂’s purity and structural integrity?

- Spectroscopy : ¹H/¹³C NMR for functional group identification, FT-IR for amine group validation, and UV-Vis for electronic properties .

- Chromatography : HPLC with a C18 column and gradient elution to assess purity; GC-MS for volatile by-product analysis .

- Advanced Techniques : X-ray crystallography for definitive structural confirmation, though this requires high-quality single crystals .

Q. How should researchers design stability studies to evaluate Fdl-NH₂ under varying pH and temperature conditions?

- Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic sampling .

- Analyze degradation products via LC-MS and correlate findings with kinetic models (e.g., Arrhenius equation for temperature dependence) .

- Include buffer solutions across a pH range (2–10) to identify hydrolysis-sensitive moieties .

Advanced Research Questions

Q. How can researchers employ computational modeling to predict Fdl-NH₂’s interaction with biological targets and validate these predictions experimentally?

- In Silico Methods : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding affinities and conformational stability .

- Validation : Compare computational results with SPR (surface plasmon resonance) for binding kinetics or cellular assays (e.g., IC₅₀ in target-specific models) .

- Data Integration : Cross-reference computational and experimental data to refine force field parameters or identify false positives .

Q. What strategies are recommended for reconciling contradictory data on Fdl-NH₂’s stability under varying environmental conditions?

- Meta-Analysis : Systematically compare experimental protocols (e.g., solvent systems, analytical methods) across studies to identify variables influencing stability .

- Controlled Replication : Reproduce conflicting experiments under standardized conditions, ensuring identical instrumentation and calibration .

- Error Analysis : Quantify measurement uncertainties (e.g., via standard deviation in HPLC peak areas) and apply statistical tests (ANOVA) to assess significance .

Q. How can researchers optimize Fdl-NH₂’s bioavailability in preclinical models while minimizing off-target effects?

- Formulation Studies : Test solubility enhancers (cyclodextrins, liposomes) and conduct pharmacokinetic profiling (Cmax, AUC) in rodent models .

- Toxicology Screens : Use high-content screening (HCS) to assess cytotoxicity and off-target interactions in primary cell lines .

- Dose-Response Analysis : Establish a therapeutic index (LD₅₀/ED₅₀) through iterative in vivo dosing .

Methodological Guidance for Data Analysis

Q. What statistical approaches are appropriate for analyzing dose-dependent efficacy data in Fdl-NH₂ studies?

- Use nonlinear regression (e.g., log-dose vs. response) to calculate EC₅₀ values and Hill slopes .

- Apply Bayesian hierarchical models to account for inter-experiment variability in multi-laboratory studies .

- Validate assumptions via residual plots and Q-Q normality tests .

Q. How should researchers address discrepancies between theoretical and experimental yields in Fdl-NH₂ synthesis?

- Root-Cause Analysis : Investigate side reactions (e.g., via LC-MS of crude mixtures) or incomplete purification .

- Mass Balance Checks : Compare theoretical and actual masses at each synthesis step to identify loss points .

- Reaction Optimization : Use DoE (Design of Experiments) to systematically vary parameters (e.g., catalyst loading, reaction time) .

Ethical and Reporting Standards

Q. What ethical guidelines apply to sharing Fdl-NH₂-related data and materials with external collaborators?

Q. How should researchers structure a manuscript to highlight Fdl-NH₂’s novelty while addressing limitations in study design?

- Discussion Section : Contrast findings with prior work, explicitly noting methodological differences (e.g., assay types, model systems) .

- Limitations : Acknowledge sample size constraints or technical bottlenecks (e.g., low crystal yield for XRD) .

- Supplemental Data : Include raw chromatograms, NMR spectra, and computational input files for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.